molecular formula C17H16N4O3 B2365800 N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide CAS No. 941973-48-4

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2365800
CAS No.: 941973-48-4
M. Wt: 324.34
InChI Key: GFEDZHAHPVLMMO-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoxazole ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of a hydrazine derivative with a diketone.

    Coupling of the Rings: The isoxazole and pyridazine rings are then coupled through a nucleophilic substitution reaction, where the acetamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids/bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide

Uniqueness

N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-5-3-4-6-13(11)14-7-8-17(23)21(19-14)10-16(22)18-15-9-12(2)24-20-15/h3-9H,10H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEDZHAHPVLMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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